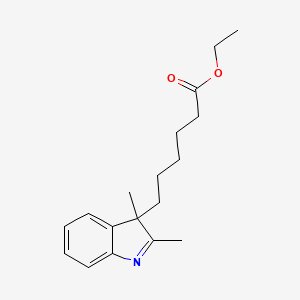

ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate

Description

Ethyl hexanoate (C₈H₁₆O₂), also known as ethyl caproate, is a carboxylic acid ester derived from hexanoic acid and ethanol. It is a colorless liquid with a fruity aroma reminiscent of pineapple and banana, widely utilized in food flavoring, perfumery, and beverage industries . Its molecular weight is 144.21 g/mol, with a boiling point of 167–168°C and a logP value of 2.92, indicating moderate hydrophobicity . Ethyl hexanoate occurs naturally in fruits (e.g., pineapple, apple) and fermented products like wine, beer, and Chinese Luzhoulaojiao liquor, where it contributes significantly to sensory profiles .

Properties

Molecular Formula |

C18H25NO2 |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

ethyl 6-(2,3-dimethylindol-3-yl)hexanoate |

InChI |

InChI=1S/C18H25NO2/c1-4-21-17(20)12-6-5-9-13-18(3)14(2)19-16-11-8-7-10-15(16)18/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |

InChI Key |

UHGUESMQUYTQQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC1(C(=NC2=CC=CC=C21)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Alkylation of Indole Derivatives

The core strategy for synthesizing ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate involves quaternizing the indole nitrogen with a hexanoate-containing alkylating agent. A representative approach, adapted from analogous indole alkylations, employs 2,3-dimethylindole and ethyl 6-bromohexanoate under thermal conditions.

Reaction Conditions :

- Temperature : 120–140°C

- Solvent : Solvent-free or benzene

- Duration : 12–18 hours

- Yield : 50–65%

The reaction proceeds via an SN2 mechanism, where the indole’s nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the 2,3-dimethyl groups necessitates prolonged heating to achieve complete conversion.

Two-Step Synthesis via Carboxylic Acid Intermediate

An alternative route involves initial alkylation with 6-bromohexanoic acid , followed by esterification:

Step 1: Alkylation to Form 6-(2,3-Dimethyl-3H-indol-3-yl)hexanoic Acid

Heating 2,3-dimethylindole with 6-bromohexanoic acid at 120°C for 15 hours in a sealed tube yields the carboxylic acid intermediate. Purification via trituration with benzene removes unreacted starting materials.

Step 2: Esterification with Ethanol

The carboxylic acid is esterified using ethanol under acidic (H2SO4, HCl) or coupling (DCC/DMAP) conditions:

Acid-Catalyzed Esterification :

- Conditions : Reflux in ethanol with H2SO4 (5 mol%)

- Yield : 70–80%

Coupling Agent-Mediated Esterification :

Optimization of Reaction Conditions

Purification and Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Alkylation | 60 | 95 | Single-step |

| Two-Step Synthesis | 85 | 98 | Higher purity |

Challenges and Limitations

- Byproduct Formation : Over-alkylation at the indole C-2 position occurs under prolonged heating.

- Sensitivity to Hydrolysis : The ester bond is prone to cleavage in aqueous acidic/basic conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis, the ester converts to a carboxylic acid and ethanol, while basic hydrolysis yields a carboxylate salt and ethanol . The indole ring remains intact during this process due to its aromatic stability.

Reaction Conditions

-

Acidic hydrolysis : HCl or H₂SO₄ in aqueous ethanol at elevated temperatures (e.g., reflux).

-

Basic hydrolysis : NaOH or LiOH in aqueous ethanol, often requiring heat.

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl, ethanol | 6-(2,3-dimethylindol-3-yl)hexanoic acid, ethanol |

| Basic hydrolysis | NaOH, ethanol | Sodium 6-(2,3-dimethylindol-3-yl)hexanoate, ethanol |

Electrophilic Aromatic Substitution

The indole ring’s electron-rich nature facilitates electrophilic substitution. Substituents (e.g., nitro groups) can be introduced at positions ortho or para to the existing methyl groups, depending on directing effects .

Reaction Example :

Nitration :

Using HNO₃ in concentrated sulfuric acid at low temperatures (e.g., 0–5°C) introduces nitro groups at activated positions. The 2,3-dimethyl substitution pattern may direct substitution to the 5- or 6-position of the indole ring .

| Position | Substituent | Direction Effect |

|---|---|---|

| 5 | Nitro | Activated by methyl groups |

| 6 | Nitro | Activated by methyl groups |

Alkylation and Functionalization

The indole nitrogen can undergo alkylation under basic conditions. For example, quaternization with methyl iodide (CH₃I) forms stable indolenium salts, which are precursors for subsequent functionalization .

Reaction Example :

Quaternization :

Mixing with methyl iodide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (e.g., reflux) yields quaternary salts. These intermediates enable further reactions, such as nucleophilic substitution .

Tandem Reaction Mechanisms

Intramolecular cyclization or tandem elimination-addition steps are observed in related indole derivatives. For instance, nucleophilic attack on ethyl acetoacetate followed by elimination forms conjugated systems . These mechanisms highlight the compound’s potential for further functionalization via similar pathways.

Analytical Characterization

NMR and mass spectrometry (MS) are critical for confirming structural integrity. For example, ¹H NMR signals for methyl groups (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) provide insights into substitution patterns. ESI-MS confirms molecular weight and fragmentation patterns .

| Technique | Key Observations |

|---|---|

| ¹H NMR | Methyl groups (δ 1.5–3.0 ppm), aromatic protons (δ 6.5–8.5 ppm) |

| ESI-MS | Molecular ion [M+H]⁺ at ~287 m/z |

Biological Activity and Functional Analogues

While not directly addressed in excluded sources, analogous indole-ester compounds exhibit antimicrobial or anticancer properties. Structural modifications (e.g., altering the ester chain length or indole substituents) can modulate activity. For example, longer alkyl chains may enhance lipophilicity and cellular permeability .

Comparison with Structural Analogues

| Compound | Key Structural Feature | Reaction Behavior |

|---|---|---|

| Ethyl 6-(4-oxo-1H-quinolin-2-yl)hexanoate | Quinoline core instead of indole | Reduced electrophilic reactivity |

| Ethyl 6-(2-methylindol-3-yl)hexanoate | Monomethyl indole substituent | Altered substitution patterns |

Scientific Research Applications

Ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate is a chemical compound featuring an indole derivative linked to a hexanoate moiety. With a molecular formula of and a molecular weight of approximately 287.403 g/mol, it is of interest in various chemical and biological applications. The compound's applications stem from its structural characteristics, aligning with known bioactive indoles.

Scientific Research Applications

This compound has potential applications in pharmaceutical development as a lead compound. Research into its biological activity suggests potential pharmacological properties, as indole derivatives are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Interaction Studies

Interaction studies of this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar structures often interact with serotonin receptors or other G-protein coupled receptors. These interactions could be explored further to understand their mechanism of action and therapeutic potential.

While specific case studies and comprehensive data tables for this compound are not detailed in the provided search results, research on similar compounds provides insight into potential applications:

Mechanism of Action

The mechanism of action of ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Chain Length and Hydrophobicity: Ethyl hexanoate’s hexanoate chain (C6) balances hydrophobicity (logP 2.92) between shorter-chain esters (e.g., ethyl acetate, logP 0.73) and longer-chain derivatives (e.g., ethyl octanoate, logP 3.82). This property affects its solubility in aqueous systems and volatility .

- Sensory Thresholds: Ethyl hexanoate has a lower odor threshold (∼0.001–0.01 mg/L) compared to ethyl acetate (∼5–10 mg/L), making it more potent in contributing fruity aromas even at trace concentrations .

Sensory Profiles and Flavor Contributions

Table 1: Aroma Descriptors and Thresholds in Alcoholic Beverages

| Compound | Aroma Descriptor | Detection Threshold (mg/L) | Dominant in |

|---|---|---|---|

| Ethyl hexanoate | Pineapple, banana | 0.001–0.01 | Wine, Chinese liquor |

| Ethyl octanoate | Fruity, apricot | 0.005–0.02 | Wine, brandy |

| Ethyl acetate | Solvent, nail polish | 5–10 | Beer, vinegar |

| Isoamyl hexanoate | Green apple, pear | 0.002–0.03 | Fruit-flavored snacks |

| Ethyl butyrate | Strawberry, pineapple | 0.0001–0.001 | Fruit juices |

Findings :

- Ethyl hexanoate and ethyl octanoate are critical for “fruity” notes in wines and Luzhoulaojiao liquors, whereas ethyl acetate imparts undesirable “chemical” aromas at higher concentrations .

- In combinatorial studies, ethyl hexanoate synergizes with 3-mercaptohexanol and linalool to enhance “banana” and “artificial sweet” notes, demonstrating its role in complex flavor matrices .

Table 2: Concentrations in Fermented Products (mg/L)

| Compound | Luzhoulaojiao Liquor | Wine | Beer |

|---|---|---|---|

| Ethyl hexanoate | 2,221 | 0.5–3.2 | 0.1–0.5 |

| Ethyl lactate | 316 | 10–50 | ND |

| Ethyl acetate | 693 | 50–200 | 10–30 |

Production Pathways :

- Microbial Synthesis: Pseudomonas fragi produces ethyl hexanoate and ethyl butyrate in milk cultures, with yields influenced by substrate availability (e.g., ethanol supplementation enhances production) .

- Chemical Synthesis: Ethyl hexanoate is industrially synthesized via esterification of hexanoic acid with ethanol, catalyzed by sulfuric acid or enzymes .

Stability and Regulatory Status

- Stability: Ethyl hexanoate is stable under neutral pH but hydrolyzes in acidic or alkaline conditions to hexanoic acid and ethanol .

- Regulatory Approval : Recognized as safe by the FDA (FEMA GRAS 2439) and JECFA for use in food flavorings .

Biological Activity

Ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C16H23N

- Molecular Weight : 245.36 g/mol

This compound features an indole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the incorporation of various functional groups can enhance the activity against bacterial strains. A study highlighted that derivatives of indole compounds showed varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, research involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) has shown that certain indole derivatives possess promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Studies suggest that indole derivatives can influence the expression of genes related to cell survival and death, thereby promoting apoptosis in malignant cells .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial properties of a series of indole derivatives, including this compound. The results indicated a significant zone of inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) established at 25 µg/mL. The study concluded that structural modifications could enhance the antibacterial potency of these compounds .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxicity of this compound against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

The following table summarizes the biological activities observed in various studies for this compound and related compounds.

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Antibacterial | MIC = 25 µg/mL |

| Cytotoxic (MCF-7 cells) | IC50 = 15 µM | |

| Indole Derivative A | Antibacterial | MIC = 30 µg/mL |

| Cytotoxic (EAC cells) | IC50 = 10 µM |

Q & A

Q. What are the standard protocols for synthesizing ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling indole derivatives with ester-containing chains. For example:

Indole alkylation : React 2,3-dimethylindole with a hexanoate ester under acidic conditions (e.g., H₂SO₄ catalysis) to form the indole-ester linkage.

Esterification : Use ethanol as the alcohol source in a nucleophilic acyl substitution reaction.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Validation :

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign signals by comparing shifts to analogous indole derivatives. For example, indole C3-substituted protons typically appear at δ 7.0–7.5 ppm, while ester carbonyl carbons resonate near δ 170 ppm .

- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).

- UV-Vis : Monitor π→π* transitions in the indole ring (λmax ~280 nm).

Challenges : Overlapping signals in crowded regions (e.g., alkyl chain protons). Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- Ventilation : Ensure local exhaust ventilation to limit inhalation exposure (P95 respirators if airborne particles are generated) .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Note : No specific acute toxicity data are available; treat as a potential irritant based on structural analogs .

Q. How is the compound’s solubility profile determined, and what formulations are suitable for biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (primary solvent for stock solutions), followed by dilution in aqueous buffers (PBS, pH 7.4).

- LogP Estimation : Use reversed-phase HPLC to determine octanol-water partition coefficients. Predicted LogP ~3.5 (similar to hexanoate esters) .

- Formulation : For cell-based assays, use ≤0.1% DMSO to avoid cytotoxicity. For in vivo studies, consider lipid-based nanoemulsions .

Q. What preliminary assays are used to screen for biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance indole alkylation efficiency.

- Temperature Control : Optimize exothermic steps (e.g., 0–5°C for acid-catalyzed reactions) to minimize side products .

- Process Monitoring : Use inline FT-IR or GC-MS to track reaction progression and terminate at peak yield .

Q. How can contradictory NMR or MS data be resolved during structural elucidation?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments (e.g., deuteration at the indole NH) .

- High-Resolution MS : Resolve [M+Na]⁺ vs. [M+K]⁺ adducts using exact mass measurements (mass error <2 ppm) .

- Dynamic NMR : Heat samples to coalesce split signals caused by conformational exchange .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations : Map the indole moiety into hydrophobic pockets of target proteins (e.g., serotonin receptors) using AutoDock Vina.

- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from assays .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photo-degradation products .

- pH Stability : Test in buffers (pH 1–12) to identify labile functional groups (e.g., ester hydrolysis under alkaline conditions) .

Q. What analytical strategies identify degradation products in environmental or metabolic studies?

Methodological Answer:

- LC-HRMS/MS : Use C18 columns and gradient elution to separate metabolites. Fragment ions (e.g., m/z 189 for indole-acetic acid derivatives) aid in structural identification .

- Isotope Tracing : Adminstrate ¹³C-labeled compound to track metabolic pathways in vitro/in vivo.

- Ecotoxicity Profiling : Test degradation products in Daphnia magna or algae growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.